3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzenesulfonyl group, an ethoxy group, and a 4-methylpiperazin-1-yl group attached to the quinoline core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Ethoxylation: The ethoxy group can be introduced by reacting the quinoline derivative with ethyl iodide in the presence of a strong base like sodium hydride.
Piperazine Substitution: The final step involves the substitution of the quinoline derivative with 4-methylpiperazine, typically using a nucleophilic substitution reaction in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring or the benzenesulfonyl group, potentially leading to the formation of dihydroquinoline derivatives or sulfinic acids.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, especially at the positions ortho and para to the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinoline derivatives, sulfinic acids.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its structure suggests it could interact with various biological targets, potentially leading to the development of new treatments for diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications, including as a catalyst or a stabilizer in chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the biological context. The benzenesulfonyl group may enhance the compound’s ability to bind to proteins, while the piperazine moiety could facilitate its interaction with cellular membranes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline: Similar structure but with a methoxy group instead of an ethoxy group.
3-(Benzenesulfonyl)-6-chloro-4-(4-methylpiperazin-1-yl)quinoline: Similar structure but with a chloro group instead of an ethoxy group.
3-(Benzenesulfonyl)-6-hydroxy-4-(4-methylpiperazin-1-yl)quinoline: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline may confer unique chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and ability to interact with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-3-28-17-9-10-20-19(15-17)22(25-13-11-24(2)12-14-25)21(16-23-20)29(26,27)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRAAFUYUWPOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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